4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol
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Overview
Description
4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol is a chemical compound with the molecular formula C12H22O2 It is a derivative of decahydronaphthalene, featuring a hydroxyethoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol typically involves the reaction of decahydronaphthalene with ethylene oxide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is achieved through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyethoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group allows the compound to form hydrogen bonds with target molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
- Hydroquinone bis(2-hydroxyethyl) ether
- 1-(4-[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]phenyl)ethanone
Uniqueness
4-(2-Hydroxyethoxy)-decahydronaphthalen-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyethoxy group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H22O3 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H22O3/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h9-14H,1-8H2 |
InChI Key |
KJPLKCWVWHHLOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CCC2OCCO)O |
Origin of Product |
United States |
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